molecular formula C7H15ClN2O B6207028 N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride CAS No. 2703748-93-8

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride

Cat. No. B6207028
CAS RN: 2703748-93-8
M. Wt: 178.7
InChI Key:
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Description

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride (NM2P) is a synthetic compound that is used for a variety of scientific research applications. NM2P has been used in laboratory experiments to study biochemical and physiological processes, as well as in drug development studies. NM2P has also been used in animal studies to examine the effects of drugs on the body. NM2P is a versatile compound that has been used in a wide range of scientific research applications.

Mechanism of Action

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride binds to the NMDA receptor and activates it, leading to an influx of calcium ions into the cell. This influx of calcium ions causes a variety of biochemical and physiological effects, including changes in the release of neurotransmitters and hormones.
Biochemical and Physiological Effects
N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, as well as to increase the levels of acetylcholine in the brain. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has also been shown to increase the levels of excitatory amino acids in the brain, as well as to decrease the levels of inhibitory neurotransmitters. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has also been shown to increase the levels of glutamate in the brain and to increase the levels of nitric oxide in the brain.

Advantages and Limitations for Lab Experiments

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is also a relatively stable compound, and it is relatively non-toxic. However, N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has several limitations for use in laboratory experiments. It has a relatively short half-life, and it can be metabolized by the body quickly. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride can also be degraded by light, heat, and oxygen.

Future Directions

There are a number of potential future directions for the use of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride in scientific research. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride could be used to study the effects of drugs on the body, as well as to study the effects of drugs on the brain. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride could also be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the cardiovascular system. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride could also be used to study the effects of drugs on the gastrointestinal system, as well as to study the effects of drugs on the reproductive system. Finally, N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride could be used to study the effects of drugs on the endocrine system, as well as to study the effects of drugs on the nervous system.

Synthesis Methods

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is synthesized by reacting pyrrolidine with methyl acetamide in the presence of hydrochloric acid. The reaction is carried out at a temperature of 80-85°C for 1-2 hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The product is then recrystallized from a mixture of ethanol and water.

Scientific Research Applications

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has been used in laboratory experiments to study biochemical and physiological processes. It has been used to study the effects of drugs on the body, as well as to study the effects of drugs on the brain. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has also been used in drug development studies to examine the efficacy and safety of drugs. N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has been used in animal studies to study the effects of drugs on the body, as well as to study the effects of drugs on the brain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride involves the reaction of N-methylpyrrolidine with chloroacetyl chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "N-methylpyrrolidine", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "N-methylpyrrolidine is reacted with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N-methyl-2-chloroacetamide.", "The N-methyl-2-chloroacetamide is then hydrolyzed with water to form N-methyl-2-acetamidoacetic acid.", "The N-methyl-2-acetamidoacetic acid is then reacted with hydrochloric acid to form N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride." ] }

CAS RN

2703748-93-8

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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